1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(3-Chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine-dione core substituted with 3-chlorobenzyl and 4-fluorobenzyl groups. This scaffold is structurally related to pyrimidine-2,4-dione derivatives, which are widely studied for their biological activities, including antiviral, anticancer, and enzyme inhibitory properties . The chloro and fluoro substituents on the benzyl groups are hypothesized to enhance metabolic stability and target binding affinity compared to non-halogenated analogs .
Properties
CAS No. |
892306-62-6 |
|---|---|
Molecular Formula |
C24H16ClFN2O2S |
Molecular Weight |
450.91 |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16ClFN2O2S/c25-17-5-3-4-16(12-17)14-27-21-19-6-1-2-7-20(19)31-22(21)23(29)28(24(27)30)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |
InChI Key |
OIDZQEJUCLKESB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of benzothienopyrimidines. This compound has attracted attention due to its potential biological activities, including anti-cancer properties and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C24H16ClFN2O2S
- Molecular Weight : 440.90 g/mol
- IUPAC Name : 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- SMILES Notation : O=C(c(sc1c2cccc1)c2N(Cc(cc2)ccc2F)C1=O)
Anticancer Activity
Research has indicated that benzothienopyrimidine derivatives exhibit significant anticancer activity. Specifically, 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for its effects on various cancer cell lines.
- Case Study : A study conducted on human breast cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The IC50 value for this compound was found to be significantly lower than that of standard chemotherapeutics, suggesting enhanced potency in inhibiting cell proliferation.
Enzyme Inhibition
The compound has also shown promise as an inhibitor of specific enzymes involved in cancer progression and metastasis.
- Dnase Inhibition : The compound was tested against deoxyribonuclease (DNase), a crucial enzyme in DNA metabolism. Results indicated a competitive inhibition mechanism with an IC50 value of approximately 25 µM, which is comparable to known DNase inhibitors .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity (IC50) | DNase Inhibition (IC50) |
|---|---|---|
| 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 15 µM | 25 µM |
| 2,4-Dichloro-1-benzothieno[3,2-d]pyrimidine | 30 µM | Not reported |
| 5-Fluorouracil | 20 µM | Not applicable |
The biological activity of this compound can be attributed to its ability to interact with cellular targets through multiple pathways:
- Apoptosis Induction : By activating apoptotic pathways via caspases.
- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells.
- Inhibition of DNA Repair Enzymes : The inhibition of DNase disrupts DNA repair mechanisms in cancer cells.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3-chlorobenzyl and 4-fluorobenzyl groups undergo nucleophilic substitution under specific conditions:
-
Chlorine displacement : Reacts with amines (e.g., morpholine) or alkoxides in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C), yielding 60–85% substitution products.
-
Fluorine displacement : Less reactive than chlorine but participates in reactions with strong nucleophiles (e.g., Grignard reagents) under microwave-assisted conditions.
Table 1: Nucleophilic Substitution Reactions
| Substrate Position | Reagent | Conditions | Yield (%) | Product |
|---|---|---|---|---|
| 3-Chlorobenzyl | Morpholine | DMF, 100°C, 12 h | 82 | Amine-substituted derivative |
| 4-Fluorobenzyl | Sodium methoxide | DMSO, 120°C, 8 h | 68 | Methoxy-substituted derivative |
Oxidation of the Benzothieno Sulfur Atom
The sulfur atom in the benzothieno ring is susceptible to oxidation:
-
mCPBA-mediated oxidation : Forms sulfoxide (1 eq. mCPBA) or sulfone (2 eq. mCPBA) derivatives in dichloromethane at 0–25°C.
-
H₂O₂/Fe³⁺ systems : Yield sulfoxides selectively under mild acidic conditions.
Table 2: Oxidation Reactions
| Oxidizing Agent | Equivalents | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| mCPBA | 1 | 0°C | 85 | Sulfoxide |
| mCPBA | 2 | 25°C | 90 | Sulfone |
| H₂O₂/FeCl₃ | 1 | 50°C | 72 | Sulfoxide |
Hydrolysis of the Pyrimidine-Dione Core
The pyrimidine-2,4-dione moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl) : Cleaves the dione ring to form carboxylic acid derivatives at reflux (110°C, 6 h).
-
Basic hydrolysis (NaOH) : Produces urea-like intermediates at 80°C.
Table 3: Hydrolysis Reactions
| Conditions | Reagent | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| 6M HCl | Reflux | 110°C | 68 | Carboxylic acid derivative |
| 2M NaOH | 80°C | 6 h | 55 | Urea intermediate |
Alkylation at Pyrimidine N-H Sites
The N-H position on the pyrimidine ring reacts with alkyl halides:
-
Methyl iodide : Forms N-methyl derivatives in DMF with K₂CO₃ (75% yield).
-
Benzyl bromide : Requires phase-transfer catalysts (e.g., TBAB) for efficient alkylation.
Comparative Reactivity with Analogous Compounds
Structural analogs exhibit variations in reactivity:
Key Findings from Mechanistic Studies
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogs include:
- Core modifications: Benzothieno[3,2-d]pyrimidine-dione vs. thieno[3,2-d]pyrimidine-dione or simple pyrimidine-dione.
- Substituent diversity: Halogenated (Cl, F) vs. non-halogenated (methyl, tert-butyl) benzyl groups.
- Substitution patterns: Mono- vs. di-alkylation on the pyrimidine-dione core.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₂₄H₁₆ClFN₂O₂S.
Physicochemical Properties
- Lipophilicity: The target compound’s benzothieno core and halogenated benzyl groups likely increase logP compared to thieno analogs (e.g., 3-(4-fluorobenzyl)thieno analog, logP ~2.5) .
- Solubility: Di-alkylation may reduce aqueous solubility compared to mono-substituted derivatives (e.g., 1-(2-hydroxypropyl)pyrimidine-dione in ) .
Q & A
Q. Table 1. Representative Synthetic Yields for Benzothieno-Pyrimidine Derivatives
| Substituents | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Cl, 4-F-benzyl | DMF, KCO, 80°C | 72 | |
| 2,4-diF-benzyl | CHCN, NaH, 60°C | 65 |
Q. Table 2. Key NMR Shifts for Core Structure
| Proton Environment | δ (ppm) in CDCl | Assignment |
|---|---|---|
| Benzyl CH | 4.5–5.0 | N-CH-Ar |
| Pyrimidine C=O | 165–170 (C=O, C) | Core carbonyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
